
N-(prop-2-yn-1-yl)piperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(prop-2-yn-1-yl)piperidin-3-amine is a chemical compound with the molecular formula C8H14N2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom This compound is of interest due to its unique structure, which includes a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(prop-2-yn-1-yl)piperidin-3-amine can be achieved through several methods. One common approach involves the reaction of piperidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product .
Another method involves the use of N-(prop-2-yn-1-yl)pyridin-2-amines as starting materials. The Sandmeyer reaction, which involves the substitution of an amino group with a halogen, can be employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Optimization of reaction conditions and the use of efficient catalysts can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(prop-2-yn-1-yl)piperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(prop-2-yn-1-yl)piperidin-3-amine include:
N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine: A dual inhibitor of cholinesterase and monoamine oxidase.
N-(prop-2-yn-1-yl)piperidin-4-amine:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the prop-2-yn-1-yl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new materials and pharmaceuticals. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propriétés
Formule moléculaire |
C8H14N2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
N-prop-2-ynylpiperidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-8-4-3-6-9-7-8/h1,8-10H,3-7H2 |
Clé InChI |
GNEJVOGEYBGJTE-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



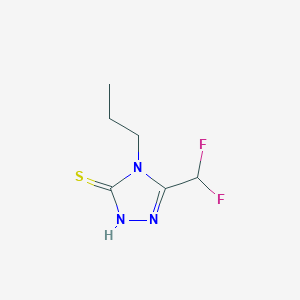
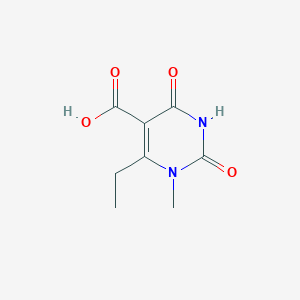
![2-[1-(Aminomethyl)cyclobutyl]butan-2-OL](/img/structure/B13183857.png)
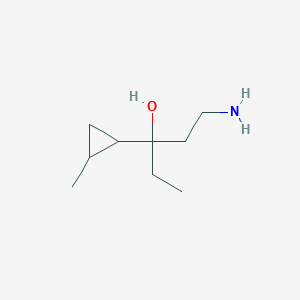

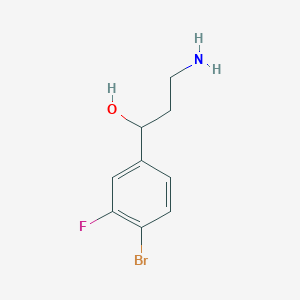
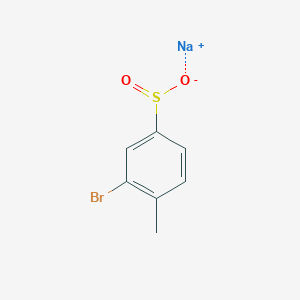
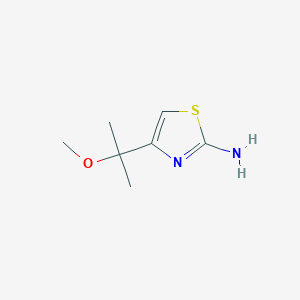
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
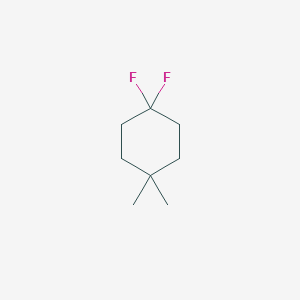
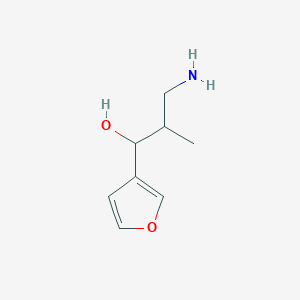
![2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)

